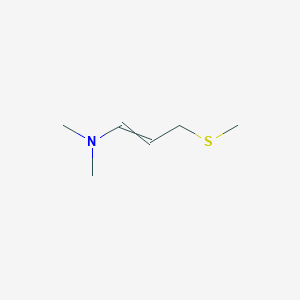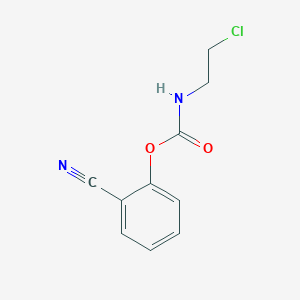![molecular formula C13H26OS2 B14394193 [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-62-6](/img/structure/B14394193.png)
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is a chemical compound known for its unique structure and properties It features a dithiolan ring, which is a five-membered ring containing two sulfur atoms, and a nonyl group, which is a nine-carbon alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the nonyl group. One common method is the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions to form the dithiolan ring. The nonyl group can then be introduced through a nucleophilic substitution reaction using a nonyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The nonyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nonyl group can interact with hydrophobic regions of proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- [(2R,4S)-2-Decyl-1,3-dithiolan-4-yl]methanol
- [(2R,4S)-2-Octyl-1,3-dithiolan-4-yl]methanol
- [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol
Uniqueness
[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is unique due to its specific nonyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88101-62-6 |
|---|---|
Molecular Formula |
C13H26OS2 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
[(2R,4S)-2-nonyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C13H26OS2/c1-2-3-4-5-6-7-8-9-13-15-11-12(10-14)16-13/h12-14H,2-11H2,1H3/t12-,13+/m0/s1 |
InChI Key |
ZLOVHPNJWVTMQX-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1SC[C@@H](S1)CO |
Canonical SMILES |
CCCCCCCCCC1SCC(S1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
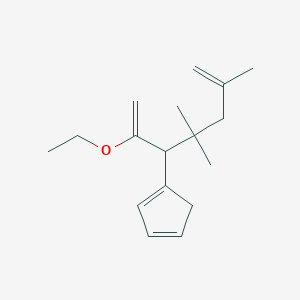
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
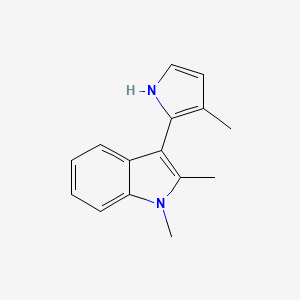
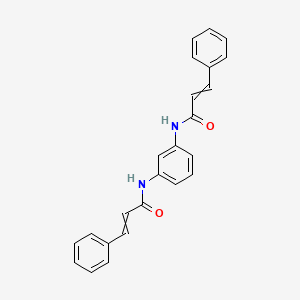
![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
